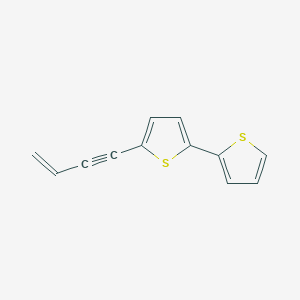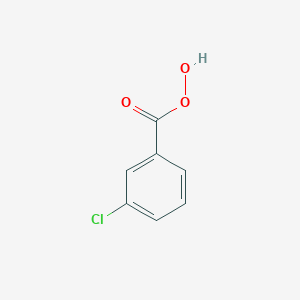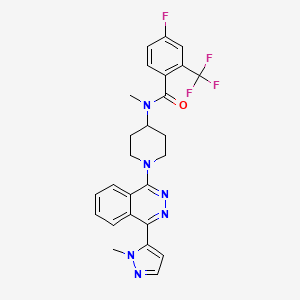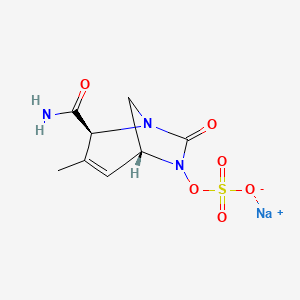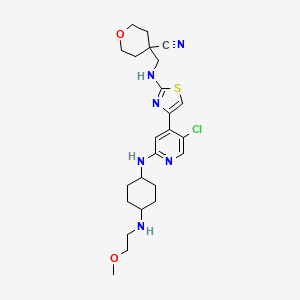
JSH-150
Overview
Description
JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), with an inhibitory concentration (IC50) of 1 nanomolar. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for cancer research and treatment .
Mechanism of Action
Target of Action
JSH-150, also known as 4-(((4-(5-Chloro-2-((trans-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a part of the Positive Transcription Elongation Factor b (p-TEFb) complex that plays a crucial role in the elongation phase of transcription .
Mode of Action
This compound interacts with CDK9, inhibiting its activity. The inhibition of CDK9 leads to a decrease in the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transcription process. By inhibiting CDK9, this compound disrupts the normal function of the p-TEFb complex, leading to a decrease in the transcription of short-lived anti-apoptotic proteins . This can result in cell cycle arrest and the induction of apoptosis .
Pharmacokinetics
This compound has been shown to be absorbed rapidly in mice and dogs, but more slowly in rats . It also displays different half-lives in these species, indicating that it is metabolized more slowly in dogs compared to mice and rats . These pharmacokinetic properties can impact the bioavailability of this compound, potentially influencing its efficacy.
Result of Action
This compound has demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma, squamous cell carcinoma, neuroblastoma, gastrointestinal stromal tumor (GIST), and colon cancer . It has also shown strong growth inhibition efficacies in leukemia cell lines . These effects are likely due to the suppression of anti-apoptotic protein transcription, leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
JSH-150 plays a significant role in biochemical reactions, particularly as an inhibitor of CDK9 . It interacts with CDK9 kinase, a member of the cyclin-dependent kinase family, which plays a crucial role in regulating gene expression . The interaction between this compound and CDK9 is characterized by high selectivity and potency, with this compound exhibiting an IC50 of 1 nM against CDK9 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK9, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to exhibit potent antiproliferative activities in solid tumor cell lines such as melanoma, squamous, neuroblastoma, GIST, and colon cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CDK9, leading to the inhibition of this enzyme . This inhibition results in changes in gene expression, particularly genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exhibit its inhibitory effects on CDK9 in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain doses, this compound can almost completely suppress tumor progression
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CDK9 . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are currently under study.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JSH-150 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
JSH-150 primarily undergoes substitution reactions, where functional groups on the molecule are replaced with other groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as halogenating agents and nucleophiles. Conditions typically include the use of organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .
Scientific Research Applications
JSH-150 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of CDK9 and its effects on cellular processes.
Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs
Comparison with Similar Compounds
Similar Compounds
Tacaciclib: Another CDK inhibitor with antineoplastic activity.
Eciruciclib: An inhibitor of CDK with antitumor properties.
Lerociclib dihydrochloride: A potent and selective inhibitor of CDK4 and CDK6.
Voruciclib hydrochloride: An orally active and selective inhibitor of CDK
Uniqueness of JSH-150
This compound stands out due to its high selectivity for CDK9, with an IC50 of 1 nanomolar. This high selectivity reduces the likelihood of off-target effects, making it a more precise tool for studying CDK9-mediated processes and a promising candidate for targeted cancer therapy .
Biological Activity
JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This compound has garnered attention in cancer research due to its potent anti-tumor effects across various malignancies, particularly in hematological cancers.
This compound operates primarily by inhibiting CDK9's kinase activity, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL-1 and MYC, promoting apoptosis and cell cycle arrest in cancer cells. The selectivity of this compound for CDK9 over other CDK family members is notable, with an IC50 value of approximately 1 nM, achieving 300–10,000-fold selectivity against other kinases .
In Vitro and In Vivo Efficacy
In Vitro Studies:
this compound has shown significant anti-proliferative effects in various cancer cell lines, including melanoma, cutaneous squamous cell carcinoma, gastrointestinal stromal tumors (GISTs), colorectal cancer (CRC), and leukemia. Specifically, it dose-dependently inhibited the phosphorylation of RNAP II CTD at Ser2 and downregulated key oncogenes, leading to apoptosis .
In Vivo Studies:
In xenograft models using MV4–11 leukemia cells, administration of this compound at a dose of 10 mg/kg resulted in nearly complete suppression of tumor growth. Pharmacokinetic studies indicated that this compound is suitable for oral administration, with bioavailability rates of approximately 45% in both mice and rats .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
A recent study evaluated the efficacy of this compound in combination with other therapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy. For instance, when combined with venetoclax, this compound exhibited a synergistic effect in reducing MCL-1 levels and enhancing apoptosis in leukemia models .
Properties
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZPPRQLIZLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?
A1: The this compound strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in this compound prevents this conversion, thus conferring resistance to vinylglycolate. []
Q2: What is the significance of the intact lactate transport system in the this compound E. coli strain?
A2: The intact lactate transport system in this compound demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




